![molecular formula C14H9BrCl2F2N2O2 B4117472 N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4117472.png)
N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea
描述
N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea, commonly known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib is a kinase inhibitor that targets multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.
作用机制
Sorafenib is a kinase inhibitor that targets multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib targets the RAF/MEK/ERK pathway, which is involved in cell proliferation, and the VEGFR/PDGFR pathway, which is involved in angiogenesis. Sorafenib also targets other kinases, such as FLT3, c-KIT, and RET, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit tumor growth and angiogenesis in preclinical and clinical studies. Sorafenib has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Sorafenib has been shown to have anti-fibrotic effects in liver fibrosis models.
实验室实验的优点和局限性
Sorafenib has several advantages for lab experiments, including its specificity for multiple kinases and its ability to inhibit tumor growth and angiogenesis. However, Sorafenib also has limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for Sorafenib research, including the development of combination therapies with other drugs, the identification of biomarkers for patient selection, and the investigation of Sorafenib's potential use in other types of cancer. Sorafenib's potential use in combination with immunotherapy is also an area of active research. Additionally, the development of Sorafenib analogs with improved pharmacokinetic properties is an area of interest.
科学研究应用
Sorafenib has been extensively studied for its potential therapeutic applications, including cancer treatment and liver fibrosis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma. Sorafenib has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer, lung cancer, and pancreatic cancer.
属性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2F2N2O2/c15-7-1-3-11(9(16)5-7)21-14(22)20-8-2-4-12(10(17)6-8)23-13(18)19/h1-6,13H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUFXWFZMCYKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Br)Cl)Cl)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。